Comparative Physicochemical Profile: XLogP3 and TPSA of tert-Butyl Propylcarbamate vs. N-Boc-Methylamine
The predicted lipophilicity (XLogP3) of tert-butyl propylcarbamate is 1.8, which is significantly higher than that of the shorter-chain analog tert-butyl methylcarbamate, which has a reported XLogP3 of approximately 0.7 . This difference in calculated lipophilicity is crucial for predicting compound behavior in biological systems and during reverse-phase chromatographic purification. Additionally, the topological polar surface area (TPSA) is 38.3 Ų, which influences membrane permeability .
| Evidence Dimension | Calculated Partition Coefficient (XLogP3) |
|---|---|
| Target Compound Data | 1.8 |
| Comparator Or Baseline | tert-Butyl methylcarbamate (XLogP3 ≈ 0.7) |
| Quantified Difference | Δ XLogP3 ≈ 1.1 |
| Conditions | Calculated property (XLogP3) based on structural algorithm . |
Why This Matters
The 1.1-unit higher XLogP3 indicates a >10-fold difference in predicted partition coefficient, making tert-butyl propylcarbamate a superior choice for applications requiring a more lipophilic N-alkyl Boc-protected amine to match target molecular properties.
